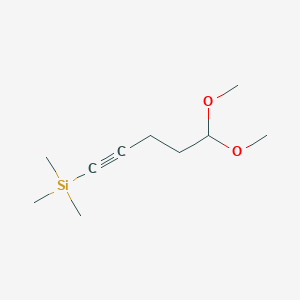
N-(2-chloroethyl)-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-N-methylcarbamoyl chloride: is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of carbamoyl chloride and is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{N-methylcarbamoyl chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.
化学反応の分析
Types of Reactions: N-(2-chloroethyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other amines or alcohols to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Condensation Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed:
Nucleophilic Substitution: Products include substituted carbamoyl chlorides.
Hydrolysis: Products include N-(2-chloroethyl)-N-methylcarbamic acid and hydrochloric acid.
Condensation Reactions: Products include various carbamate derivatives.
科学的研究の応用
Chemistry: N-(2-chloroethyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of carbamate derivatives, which have applications in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify proteins and other biomolecules through carbamoylation reactions. This modification can alter the activity and function of the biomolecules, providing insights into their biological roles.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-(2-chloroethyl)-N-methylcarbamoyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The compound can form carbamoylating agents, which can modify nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the structure and function of the biomolecules, affecting various biological processes.
類似化合物との比較
- N-(2-chloroethyl)-N,N-dimethylcarbamoyl chloride
- N-(2-chloroethyl)-N-ethylcarbamoyl chloride
- N-(2-chloroethyl)-N-phenylcarbamoyl chloride
Comparison: N-(2-chloroethyl)-N-methylcarbamoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications Compared to its dimethyl and ethyl analogs, the methyl group provides a different steric and electronic environment, affecting the compound’s reactivity
特性
IUPAC Name |
N-(2-chloroethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVQCNTYAISRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)


![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)


![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)
![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)
![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

